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Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) - 406462-43-9

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI)

Catalog Number: EVT-359931
CAS Number: 406462-43-9
Molecular Formula: C12H30N4W-2
Molecular Weight: 414.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI), often abbreviated as [W(NtBu)2(NMe2)2], is an organometallic compound of tungsten with the formula W(NC(CH3)3)2(N(CH3)2)2. It belongs to the class of metal-organic chemical vapor deposition (MOCVD) precursors. [, ] These precursors play a crucial role in material science by facilitating the deposition of thin films of various materials, including metals, metal oxides, and metal nitrides. [, ] [W(NtBu)2(NMe2)2], specifically, serves as a precursor for depositing thin films of tungsten, tungsten oxide (WO3), and tungsten nitride (WNx). [, , , , , ] These tungsten-based materials find diverse applications in microelectronics, catalysis, and optoelectronics, owing to their unique properties. [, , , , , ]

Synthesis Analysis
  • Synthesis of W(NtBu)2Cl2(py)2: The first step involves reacting tungsten hexachloride (WCl6) with tert-butylamine (tBuNH2) in the presence of a base, typically triethylamine (NEt3). This reaction yields the intermediate product, Bis(tert-butylimino)dichlorotungsten(VI) bis(pyridine) adduct, denoted as W(NtBu)2Cl2(py)2. The pyridine ligands help stabilize the intermediate product. [, , , ]
  • Synthesis of [W(NtBu)2(NMe2)2]: The second step involves a metathesis reaction where W(NtBu)2Cl2(py)2 reacts with two equivalents of lithium dimethylamide (LiNMe2). The chlorine atoms in the intermediate product are replaced with dimethylamino groups, resulting in the final product, Bis(tert-butylimino)bis(dimethylamino)tungsten(VI). [, , , ]
Molecular Structure Analysis
  • Thermolysis: Upon heating to elevated temperatures, [W(NtBu)2(NMe2)2] undergoes thermal decomposition, leading to the formation of tungsten-containing thin films. The decomposition pathway involves the cleavage of the W-N bonds in the precursor molecule, resulting in the deposition of tungsten atoms onto the substrate. The byproducts of this decomposition process are typically volatile organic compounds. [, , , ]
  • Reactions with H2S and H2: [W(NtBu)2(NMe2)2] reacts with hydrogen sulfide (H2S) and hydrogen (H2) to deposit thin films of tungsten disulfide (WS2) and tungsten nitride (WNx), respectively. These reactions highlight the versatility of [W(NtBu)2(NMe2)2] as a precursor for depositing a variety of tungsten-containing materials. [, , , ]
Mechanism of Action
  • Vaporization: The precursor is vaporized and transported to the reaction chamber. [, , , , ]
  • Adsorption: The vaporized precursor molecules adsorb onto the heated substrate surface. [, , , , ]
  • Decomposition: The adsorbed precursor molecules undergo thermal decomposition on the substrate surface, leading to the release of tungsten atoms and volatile byproducts. [, , , , ]
  • Film Growth: The released tungsten atoms migrate and react on the substrate surface, resulting in the formation of a thin film. [, , , , ]
Physical and Chemical Properties Analysis
  • Physical State: It is a volatile liquid at room temperature, enabling its use in gas-phase deposition techniques like MOCVD. [, , , , ]
  • Solubility: [W(NtBu)2(NMe2)2] is soluble in common organic solvents, facilitating its handling and use in solution-based deposition methods. [, ]
Applications
  • Microelectronics: [W(NtBu)2(NMe2)2] is used to deposit thin films of tungsten metal and tungsten nitride, which are crucial materials in microelectronic devices. Tungsten, with its high melting point and excellent electrical conductivity, is utilized as a gate material and interconnect in transistors. Tungsten nitride finds application as a diffusion barrier layer, preventing the interdiffusion of materials in integrated circuits. [, ]
  • Catalysis: Tungsten oxide, deposited using [W(NtBu)2(NMe2)2], exhibits catalytic properties in various chemical reactions. For instance, WO3 catalyzes the oxidation of alcohols to aldehydes or ketones, important transformations in organic synthesis. Moreover, WO3 is a promising electrocatalyst for water splitting, a process for generating hydrogen fuel from water. [, , ]
  • Optoelectronics: Tungsten disulfide (WS2), prepared using [W(NtBu)2(NMe2)2], is a layered material with intriguing electronic and optical properties. Its direct band gap in the visible range makes it suitable for applications in photodetectors and light-emitting diodes. Moreover, its high surface area and catalytic activity make it a promising material for sensing applications. [, ]
Future Directions
  • Development of new deposition techniques: Exploring alternative deposition techniques like atomic layer deposition (ALD) using [W(NtBu)2(NMe2)2] could lead to even higher quality thin films with precise thickness control and enhanced uniformity, particularly at low deposition temperatures. This would expand the application scope of tungsten-based materials in flexible electronics and other emerging technologies. [, , , ]
  • Exploration of new material compositions: Investigating the deposition of more complex tungsten-containing materials, such as ternary or quaternary compounds, using [W(NtBu)2(NMe2)2] could lead to the discovery of novel materials with improved properties and functionalities. For instance, incorporating other elements into tungsten oxide or tungsten nitride could tailor their electronic band gap, optical properties, or catalytic activity, leading to enhanced performance in specific applications. [, ]
  • Study of precursor decomposition mechanisms: Gaining a deeper understanding of the decomposition mechanism of [W(NtBu)2(NMe2)2] during thin film deposition is crucial for optimizing deposition parameters and achieving better control over film properties. By studying the intermediate species and reaction pathways involved in the decomposition process, researchers can potentially identify and control the factors that influence film growth, morphology, and composition. This knowledge would be invaluable for tailoring the properties of tungsten-based materials for specific applications. [, ]

(3-(Dimethylamino)propyl)dimethylindium

Compound Description: (3-(Dimethylamino)propyl)dimethylindium (CAS RN 120441-9201, [Me2N(CH2)3]Me2In) is a metalorganic precursor. The vapor pressure of this compound has been studied for its potential use in thin film deposition processes. []

Relevance: While this compound doesn't share the same core structure as Bis(tert-butylimino)bis(dimethylamino)tungsten(VI), it's grouped in the same category of volatile metalorganic precursors used in thin film growth. Both compounds were investigated for their vapor pressure properties for potential applications in materials science, specifically in the deposition of thin films. []

(tert-Butylimino)bis(diethylamino)cyclopentadienyltantalum

Compound Description: (tert-Butylimino)bis(diethylamino)cyclopentadienyltantalum (CAS RN 852212-55-6, (t-BuN)(Et2N)2CpTa) is another metalorganic precursor whose vapor pressure has been studied. []

Relevance: This compound shares the "tert-butylimino" ligand with Bis(tert-butylimino)bis(dimethylamino)tungsten(VI), making them structurally similar. Furthermore, both compounds are investigated for their potential as precursors in thin film deposition processes. []

(tert-Butylimino)tris(ethylmethylamino)tantalum

Compound Description: (tert-Butylimino)tris(ethylmethylamino)tantalum (CAS RN 511292-99-2, (t-BuN)(EtMeN)3Ta) is also a metalorganic precursor investigated for its vapor pressure properties. []

Relevance: This compound also shares the "tert-butylimino" ligand with Bis(tert-butylimino)bis(dimethylamino)tungsten(VI), highlighting a structural similarity between the two. This shared ligand suggests potential similarities in their reactivity and coordination chemistry. Both compounds are investigated for their potential as precursors in thin film deposition processes. []

Bis(tert-butyl­imido)[2-(di­methyl­amino­methyl)­pyrrol-1-yl]­tungsten(VI)-μ-oxo-bis(tert-butyl­imido)(η2-N,O-tert-butyl­nitro­so)­tungsten(VI)

Compound Description: This compound is an asymmetric binuclear tungsten(VI) complex with a μ-oxo bridge linking two tungsten centers. []

Relevance: This compound features the "tert-butylimino" ligand and tungsten(VI) center, directly linking it structurally to Bis(tert-butylimino)bis(dimethylamino)tungsten(VI). The presence of these key structural motifs in both compounds suggests potential similarities in their reactivity and applications as precursors for tungsten-containing materials. []

Bis(diisopropylamido)-bis(tert-butylimido)-tungsten(VI)

Compound Description: This volatile tungsten precursor, [W(NtBu)2(NiPr2)2], is employed in a chemical vapor deposition (CVD) process for fabricating nanostructured tungsten oxide (WO3) thin films. []

Relevance: The presence of the "tert-butylimino" ligand directly links this compound structurally to Bis(tert-butylimino)bis(dimethylamino)tungsten(VI). Both compounds share a similar coordination environment around the tungsten center, suggesting potential similarities in their reactivity and applications as precursors for tungsten-containing materials, especially in the context of CVD processes. []

Bis(tert-butylimido)bis(bis(trimethylsilylamido))tungsten(VI)

Compound Description: This fluorine-free, silylamide-based tungsten precursor, [W(NtBu)2{N(SiMe3)2}2], is used in atomic layer deposition (ALD) to create amorphous tungsten silicon nitride (W–Si–N) thin films. []

Relevance: This compound shares the "tert-butylimino" ligand with Bis(tert-butylimino)bis(dimethylamino)tungsten(VI), indicating a structural relationship. The shared ligand and their applications as precursors for depositing thin films, albeit through different methods (ALD vs. CVD), underscore their relevance in materials science. []

Bis(tert-butylimino)bis(diethylamino)tungsten

Compound Description: This compound is a potential precursor for the chemical vapor deposition (CVD) of tungsten-containing thin films. []

Relevance: This compound shares a similar structure with Bis(tert-butylimino)bis(dimethylamino)tungsten(VI), with the only difference being the alkyl substituents on the nitrogen atoms of the amido ligands (diethylamino vs. dimethylamino). This structural similarity suggests that both compounds might exhibit similar reactivity and be suitable for similar applications in materials science, particularly as precursors in CVD processes for the fabrication of thin films. []

Bis(tert-butylimino)bis(ethylmethylamino)tungsten

Compound Description: This compound is another potential precursor for the CVD of tungsten-containing thin films. []

Relevance: This compound is structurally related to Bis(tert-butylimino)bis(dimethylamino)tungsten(VI). The structural variations in the amido ligands, specifically the use of ethylmethylamino groups instead of dimethylamino groups, suggest potential differences in their volatility and decomposition pathways during CVD. []

Bis(N-tert-butyl-N′-ethylpropionamidinato)cobalt

Compound Description: This compound, used in conjunction with a tungsten precursor, is used to create oxygen-free cobalt-tungsten [Co(W)] thin films for potential use as barrier/liner layers in interconnects for microelectronics. []

Relevance: While not structurally similar to Bis(tert-butylimino)bis(dimethylamino)tungsten(VI), this cobalt precursor is relevant because it is used alongside Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) in the development of Co(W) films for microelectronic applications. The research highlights the synergistic use of both compounds in achieving desired material properties for advanced technological applications. []

Properties

CAS Number

406462-43-9

Product Name

Bis(tert-butylimino)bis(dimethylamino)tungsten(VI)

IUPAC Name

bis(tert-butylimino)tungsten;dimethylazanide

Molecular Formula

C12H30N4W-2

Molecular Weight

414.23 g/mol

InChI

InChI=1S/2C4H9N.2C2H6N.W/c2*1-4(2,3)5;2*1-3-2;/h2*1-3H3;2*1-2H3;/q;;2*-1;

InChI Key

PPJPTAQKIFHZQU-UHFFFAOYSA-N

SMILES

CC(C)(C)N=[W]=NC(C)(C)C.C[N-]C.C[N-]C

Canonical SMILES

CC(C)(C)N=[W]=NC(C)(C)C.C[N-]C.C[N-]C

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